![molecular formula C31H34O8 B12308537 [2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la química, la biología y la industria. Este compuesto presenta múltiples grupos fenilmetoxi y funcionalidades de acetato, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato típicamente involucra múltiples pasos, comenzando desde moléculas orgánicas más simples. Los pasos clave incluyen la protección de los grupos hidroxilo, la acetilación selectiva y la introducción de grupos fenilmetoxi. Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético, fenilmetanol y diversos catalizadores para facilitar las reacciones en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, incluyendo procesos por lotes y de flujo continuo. El uso de reactores automatizados y métodos de purificación avanzados garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
[2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los grupos acetato en alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los grupos fenilmetoxi con otros grupos funcionales, dependiendo de los reactivos utilizados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Diversos nucleófilos como haluros, aminas y tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
Química
En química, [2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto puede utilizarse como una sonda para estudiar las actividades enzimáticas y las vías metabólicas. Su complejidad estructural le permite interactuar con diversas moléculas biológicas, proporcionando información sobre los procesos bioquímicos.
Medicina
En medicina, los derivados de este compuesto pueden tener posibles aplicaciones terapéuticas. La investigación está en curso para explorar su eficacia en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria
En el sector industrial, [2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato puede utilizarse en la producción de productos químicos especiales, polímeros y materiales avanzados. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de [2-acetiloxi-4,5-bis(fenilmetoxi)-6-(fenilmetoximetil)oxan-3-il] acetato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los múltiples grupos funcionales del compuesto le permiten unirse a estos objetivos, modulando su actividad y desencadenando vías bioquímicas específicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Propiedades
IUPAC Name |
[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)37-30-29(36-20-26-16-10-5-11-17-26)28(35-19-25-14-8-4-9-15-25)27(39-31(30)38-23(2)33)21-34-18-24-12-6-3-7-13-24/h3-17,27-31H,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWXUTXYNDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
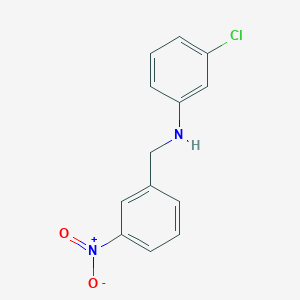

![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
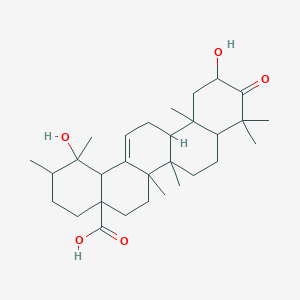
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
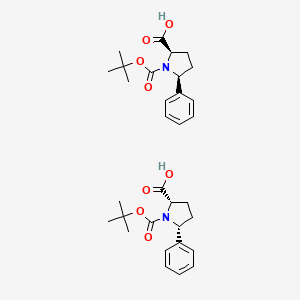
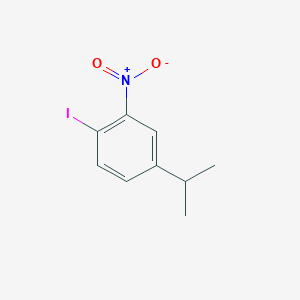
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
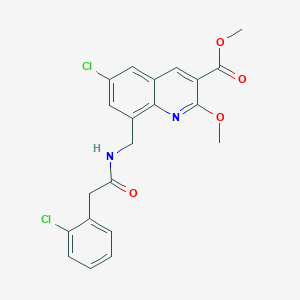

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
